4-Bromo-2-methylbut-1-ene
CAS No.: 20038-12-4
Cat. No.: VC20877177
Molecular Formula: C5H9Br
Molecular Weight: 149.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20038-12-4 |
---|---|
Molecular Formula | C5H9Br |
Molecular Weight | 149.03 g/mol |
IUPAC Name | 4-bromo-2-methylbut-1-ene |
Standard InChI | InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3 |
Standard InChI Key | IZMWJUPSQXIVDN-UHFFFAOYSA-N |
SMILES | CC(=C)CCBr |
Canonical SMILES | CC(=C)CCBr |
Introduction
Structural Characteristics
4-Bromo-2-methylbut-1-ene (CAS No. 20038-12-4) is a brominated alkene with the molecular formula C₅H₉Br. Its structure features a terminal double bond (but-1-ene) with a methyl group at the second carbon position and a bromine atom at the fourth carbon. This configuration gives the molecule unique chemical properties and reactivity patterns that make it valuable for various chemical transformations.
Structural Identifiers
The compound can be identified through several standardized chemical notations, as summarized in Table 1.
Table 1: Structural Identifiers of 4-Bromo-2-methylbut-1-ene
Identifier Type | Value |
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IUPAC Name | 4-bromo-2-methylbut-1-ene |
InChI | InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3 |
InChIKey | IZMWJUPSQXIVDN-UHFFFAOYSA-N |
SMILES | CC(=C)CCBr |
CAS Number | 20038-12-4 |
The compound is also known by several synonyms, including:
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1-Butene, 4-bromo-2-methyl-
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2-Methyl-4-bromo-1-butene
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1-Bromo-3-methyl-3-butene
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Isopentenyl bromide
Physical Properties
4-Bromo-2-methylbut-1-ene exists as a colorless liquid at room temperature. Its physicochemical properties are crucial for understanding its behavior in reactions and storage conditions.
Basic Physical Properties
Table 2: Physical Properties of 4-Bromo-2-methylbut-1-ene
Property | Value |
---|---|
Molecular Weight | 149.03 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 125.2±9.0 °C at 760 mmHg |
Flash Point | 25.9±10.2 °C |
Physical State | Colorless Liquid |
Exact Mass | 147.98876 Da |
Monoisotopic Mass | 147.98876 Da |
Vapor Pressure | 14.9±0.2 mmHg at 25°C |
Index of Refraction | 1.458 |
LogP | 2.89 |
These physical properties are essential for chemists when designing synthetic routes involving this compound. The relatively high boiling point is characteristic of brominated compounds, while its flash point indicates that it should be handled with appropriate precautions regarding flammability .
Chemical Properties
The chemical reactivity of 4-Bromo-2-methylbut-1-ene is largely determined by its functional groups: the terminal alkene and the bromine-containing moiety.
Reactivity
The compound displays typical reactivity patterns associated with both alkenes and alkyl halides:
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Bromine Reactivity: The bromine atom at the terminal position serves as an excellent leaving group, making the compound useful in nucleophilic substitution reactions.
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Alkene Reactivity: The terminal double bond can undergo characteristic alkene reactions, including:
Structural Factors Affecting Reactivity
The presence of the methyl group at the second carbon position influences the electronic distribution within the molecule, affecting its reactivity patterns. This methyl substitution increases electron density at the double bond through an inductive effect, potentially enhancing reactivity in electrophilic addition reactions at the alkene site .
Synthesis Methods
Several methods for synthesizing 4-Bromo-2-methylbut-1-ene have been reported in the literature.
Synthetic Routes
Applications in Organic Synthesis
4-Bromo-2-methylbut-1-ene serves as a valuable building block in various synthetic applications.
As a Synthetic Intermediate
The compound finds application as a key intermediate in the synthesis of:
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Terpene Derivatives: Used in the construction of terpene frameworks, particularly in the synthesis of compounds with biological activity.
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Complex Natural Products: Employed in the synthesis of longiborneol sesquiterpenoids, as referenced in Nature Chemistry research .
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Coupling Reactions: Serves as an electrophile in coupling reactions to form carbon-carbon bonds, critical for building more complex molecular structures .
Research Applications
In research settings, 4-Bromo-2-methylbut-1-ene has been used to:
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Study Stereoselective Reactions: The compound's geometry allows for investigation of stereoselective transformations.
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Develop Novel Synthetic Methodologies: Used as a model substrate to develop and optimize new reaction conditions.
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Construct Biologically Relevant Molecules: Applied in medicinal chemistry as a precursor for compounds with potential therapeutic value .
Spectroscopic Properties
Understanding the spectroscopic characteristics of 4-Bromo-2-methylbut-1-ene is essential for its identification and structural confirmation.
Spectral Data
The compound exhibits characteristic spectral patterns that align with its structural features:
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NMR Spectroscopy:
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¹H NMR shows signals for the terminal alkene protons, methyl group, and methylene protons adjacent to the bromine atom.
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¹³C NMR confirms the presence of five carbon atoms with characteristic shifts for the alkene and bromine-substituted carbons.
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Mass Spectrometry:
Parameter | Classification |
---|---|
Hazard Codes | F+ (Extremely flammable) |
Flash Point | 25.9±10.2 °C |
Recommended Storage | Cool, well-ventilated area away from heat sources |
The compound should be handled in a fume hood with appropriate personal protective equipment due to potential irritation to skin, eyes, and respiratory system. Its relatively low flash point indicates high flammability, requiring precautions against ignition sources .
Quantity | Price Range (EUR) | Typical Purity |
---|---|---|
250 mg | 49.00 | 95-98% |
1 g | 106.00 | 95-98% |
5 g | 285.00 | 95-98% |
25 g | 902.00 | 95-98% |
100 g | 3,160.00 | 95-98% |
The compound is typically available at research-grade purity levels (95-98%), suitable for most laboratory applications. Higher purity grades may be available upon special request for sensitive applications .
Related Compounds
Several structurally related compounds share chemical features with 4-Bromo-2-methylbut-1-ene, offering complementary reactivity profiles.
Structural Analogs
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(E)-4-Bromo-2-methylbut-2-en-1-al: A related compound with the bromine at the same position but featuring an aldehyde group and internal double bond .
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(E)-4-Bromo-1-chloro-2-methyl-2-butene: Contains both bromine and chlorine substituents with an internal double bond in E configuration.
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7-methyl-3-methylene-7-octenyl bromide: A more complex analog that can be synthesized using 4-bromo-2-bromomethyl-1-butene as a precursor .
These structural variations provide chemists with options for fine-tuning reactivity and selectivity in synthetic applications.
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